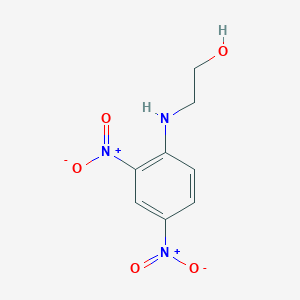

2-(2,4-Dinitroanilino)ethanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,4-dinitroanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O5/c12-4-3-9-7-2-1-6(10(13)14)5-8(7)11(15)16/h1-2,5,9,12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKBBNLNJMLKDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062083 | |

| Record name | Ethanol, 2-[(2,4-dinitrophenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1945-92-2 | |

| Record name | 2-[(2,4-Dinitrophenyl)amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1945-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-((2,4-dinitrophenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001945922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitrophenylaminoethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-[(2,4-dinitrophenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-[(2,4-dinitrophenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Biological Activity of 2-(2,4-Dinitroanilino)ethanol Derivatives

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4-dinitroaniline scaffold represents a versatile pharmacophore with a rich history in medicinal chemistry and agrochemicals. This technical guide provides a comprehensive exploration of 2-(2,4-dinitroanilino)ethanol and its derivatives, compounds of significant interest due to their potent biological activities. We will delve into the synthetic pathways, detailed chemical and spectroscopic characterization, and the underlying mechanisms of their biological action, with a particular focus on their potential as anticancer and antimicrobial agents. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and practical, field-proven experimental protocols.

Introduction: The Significance of the 2,4-Dinitroaniline Core

The dinitroaniline class of compounds first gained prominence as herbicides, with their mechanism of action identified as the inhibition of microtubule polymerization. This disruption of essential cytoskeletal dynamics highlighted their potential as anti-mitotic agents, paving the way for investigations into their utility in cancer therapy and as agents against parasitic protozoa whose tubulin proteins are also susceptible to dinitroaniline binding. The core structure, a dinitro-substituted aniline ring, is highly activated towards nucleophilic aromatic substitution, allowing for the facile introduction of a wide array of functional groups and the generation of diverse chemical libraries for biological screening.

The addition of an ethanol moiety to the 2,4-dinitroaniline core, yielding this compound, introduces a hydroxyl group that can modulate the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, and provides a handle for further derivatization. Understanding the structure-activity relationships (SAR) of these derivatives is paramount for the rational design of more potent and selective therapeutic agents.

Chemical Synthesis and Characterization

The synthesis of this compound and its derivatives is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the two nitro groups on the aromatic ring makes the chlorine atom of 1-chloro-2,4-dinitrobenzene highly susceptible to displacement by nucleophiles.[1]

General Synthesis of this compound

The most common and straightforward synthesis involves the reaction of 1-chloro-2,4-dinitrobenzene with ethanolamine.[2] The lone pair of electrons on the nitrogen atom of ethanolamine acts as the nucleophile, attacking the carbon atom bearing the chlorine atom.

Diagram: Synthesis of this compound

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the reaction of 2,4-dinitrochlorobenzene with amines.[2][3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 1-chloro-2,4-dinitrobenzene in a suitable solvent such as ethanol.

-

Addition of Amine: Add 1.1 to 1.5 equivalents of ethanolamine to the solution. The slight excess of the amine helps to drive the reaction to completion and can also act as a base to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting crude product is then purified. A common method is recrystallization from a suitable solvent system, such as ethanol/water, to yield the purified this compound as a yellow crystalline solid.

-

Synthesis of Derivatives

The synthesis of derivatives can be achieved in two primary ways:

-

Varying the Amine: By substituting ethanolamine with other amino alcohols or amines, a wide range of N-substituted 2,4-dinitroaniline derivatives can be generated.

-

Derivatization of the Hydroxyl Group: The hydroxyl group of this compound provides a reactive site for further chemical modifications, such as esterification or etherification, to produce a second generation of derivatives with potentially altered biological activities and pharmacokinetic properties.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its biological activity and formulation.

| Property | Value | Reference |

| Molecular Formula | C8H9N3O5 | [4] |

| Molecular Weight | 227.18 g/mol | [4] |

| Appearance | Yellow crystalline solid | [5] |

| Melting Point | 178-179 °C (for 2,4-dinitroaniline) | [6] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO. | [7] |

| pKa (of aniline proton) | ~18.46 (for 2,4-dinitroaniline) | [5] |

Spectroscopic Characterization

The structural elucidation of newly synthesized this compound derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylene groups of the ethanol moiety, and the amine and hydroxyl protons. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.

-

13C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons of the ethanol side chain. The chemical shifts are indicative of the electronic environment of each carbon atom.[8][9][10]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and O-H stretching vibrations, the aromatic C-H and C=C bonds, and the strong symmetric and asymmetric stretching vibrations of the nitro (NO2) groups.[10]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further confirm the structure.

Biological Activity and Mechanism of Action

The primary mechanism of action for the dinitroaniline class of compounds is the disruption of microtubule dynamics.[11][12] Microtubules are essential components of the cytoskeleton, involved in critical cellular processes such as cell division (mitosis), cell motility, and intracellular transport.

Diagram: Mechanism of Action

Caption: Dinitroaniline derivatives inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis.

Anticancer Activity

By inhibiting tubulin polymerization, this compound derivatives can arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis (programmed cell death). This anti-mitotic activity makes them promising candidates for the development of new anticancer drugs. The cytotoxic effects of these compounds can be evaluated in various cancer cell lines using in vitro assays.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15][16]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically in a logarithmic dilution series) for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives stems from the same mechanism of action, as tubulin is also a key protein in many eukaryotic microbes, including fungi and protozoa.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi).

-

Serial Dilution: Perform a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Future Directions

The exploration of the structure-activity relationship of this compound derivatives is a critical aspect of optimizing their therapeutic potential. Key areas of investigation include:

-

Substitution on the Aniline Nitrogen: The nature of the substituent on the aniline nitrogen can significantly impact activity. The ethanol group provides a balance of polarity and a site for further modification.

-

Modification of the Ethanol Moiety: Esterification or etherification of the hydroxyl group can alter the lipophilicity and cell permeability of the compounds, potentially leading to improved efficacy and a more favorable pharmacokinetic profile.

-

Aromatic Ring Substitution: While the 2,4-dinitro substitution is key for activating the ring to nucleophilic attack, further modifications to the aromatic ring could be explored to fine-tune the electronic properties and steric interactions with the biological target.

Future research should focus on the synthesis and biological evaluation of novel derivatives to build a comprehensive SAR profile. Furthermore, in vivo studies in animal models are necessary to assess the efficacy, toxicity, and pharmacokinetic properties of the most promising lead compounds. The development of derivatives with improved selectivity for cancer or microbial tubulin over mammalian tubulin is a key objective to minimize potential side effects.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. Their straightforward synthesis, coupled with their well-defined mechanism of action as tubulin polymerization inhibitors, makes them attractive candidates for the development of novel anticancer and antimicrobial agents. The detailed protocols and scientific rationale presented in this guide are intended to empower researchers to further explore this fascinating chemical space and contribute to the advancement of new therapeutic interventions.

References

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

-

Quora. (2017). What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa? Retrieved from [Link]

-

MDPI. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-dinitroaniline. Retrieved from [Link]

-

Annals of Agricultural and Environmental Medicine. (2024). 2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1-chloro-2,4-dinitrobenzene. Retrieved from [Link]

-

PubMed. (2024). 2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line. Retrieved from [Link]

-

ResearchGate. (2023). Cytotoxic effect of ethanol on each cell line. Cell viability of each.... Retrieved from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

-

ResearchGate. (2009). Structural and biological characterization of the tubulin interaction with dinitroanilines. Retrieved from [Link]

-

ChemRxiv. (2024). Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. Retrieved from [Link]

-

PubMed. (1987). Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

-

Filo. (2025). Question (29) Complete and rewrite the following chemical reaction: 1. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Inhibition of tubulin polymerization by hypochlorous acid and chloramines. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) 2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line. Retrieved from [Link]

- Google Patents. (n.d.). CN113214088A - Preparation method of 2, 4-dinitroaniline.

-

Scribd. (n.d.). Obtaining 2-4 Dinitrophenylaniline. Retrieved from [Link]

-

Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Stuvia. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]

-

bioRxiv. (2024). A new nanoDSF approach to anti-tubulin compounds screening revealed novel MTAs among approved drugs. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2,4-Dinitrobenzene. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis, crystal structure, computational, antimicrobial and in vitro anticancer studies of copper(II) 3,5-dinitrobenzoate complexes with N,N,N′,N′-tetrakis(2-hydroxyethyl) ethylenediamine and tris( 2-hydroxyethyl )amine. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dinitroaniline. Retrieved from [Link]

-

MDPI. (2021). Dual Antimicrobial and Antiproliferative Activity of TcPaSK Peptide Derived from a Tribolium castaneum Insect Defensin. Retrieved from [Link]

-

PubMed. (2014). Anticancer and antimicrobial activities and chemical composition of the birch mazegill mushroom Lenzites betulina (higher Basidiomycetes). Retrieved from [Link]

- Google Patents. (n.d.). US4102927A - Process for the preparation of 2,4-dinitroaniline.

-

PubChem. (n.d.). 2-(2,4-Dinitrophenoxy)ethanol. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. scribd.com [scribd.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US4102927A - Process for the preparation of 2,4-dinitroaniline - Google Patents [patents.google.com]

- 7. CN113214088A - Preparation method of 2, 4-dinitroaniline - Google Patents [patents.google.com]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529) [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. atcc.org [atcc.org]

The Solubility of 2,4-Dinitroaniline in Organic Solvents: A Technical Guide for Researchers

An in-depth exploration of the principles, experimental data, and methodologies governing the dissolution of 2,4-dinitroaniline, offering critical insights for drug development, synthesis, and purification processes.

Introduction: The Significance of 2,4-Dinitroaniline and Its Solubility

2,4-Dinitroaniline is a key organic compound characterized by an aniline ring substituted with two nitro groups.[1] This molecular structure imparts specific chemical properties that make it a crucial intermediate in the synthesis of a wide range of commercially important products, including azo dyes, pesticides, and pharmaceuticals.[2][3] The solubility of 2,4-dinitroaniline in various organic solvents is a fundamental physical property that dictates its behavior in numerous chemical processes, from reaction kinetics to purification and formulation. A thorough understanding of its solubility is therefore paramount for optimizing these processes, ensuring product purity, and developing efficient manufacturing protocols. This guide provides a comprehensive overview of the solubility of 2,4-dinitroaniline, delving into the theoretical underpinnings, presenting experimental data, and outlining methodologies for its determination.

Core Principles: Understanding the Molecular Interactions Governing Solubility

The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute (2,4-dinitroaniline) and the solvent molecules. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For 2,4-dinitroaniline, the primary factors influencing its solubility include:

-

Molecular Structure: The presence of both a polar amino (-NH2) group and two strongly electron-withdrawing nitro (-NO2) groups on the aromatic ring creates a molecule with a significant dipole moment. This polarity plays a crucial role in its interactions with solvents.

-

Solvent Polarity: The principle of "like dissolves like" is a central concept. Polar solvents are generally more effective at dissolving polar solutes like 2,4-dinitroaniline. The ability of a solvent to engage in dipole-dipole interactions and hydrogen bonding with the amino and nitro groups of 2,4-dinitroaniline is a key determinant of solubility.

-

Hydrogen Bonding: The amino group of 2,4-dinitroaniline can act as a hydrogen bond donor, while the nitro groups can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to exhibit enhanced solubility for this compound.

-

Temperature: The solubility of 2,4-dinitroaniline in organic solvents generally increases with a rise in temperature.[4] This is because the dissolution process is typically endothermic, meaning it requires an input of energy to overcome the lattice energy of the solid and to disrupt the solvent-solvent interactions.

Quantitative Solubility Data of 2,4-Dinitroaniline

A systematic study by Du et al. (2016) provides valuable experimental data on the mole fraction solubility of 2,4-dinitroaniline in nine different organic solvents at temperatures ranging from 278.15 K to 318.15 K.[4] The data clearly demonstrates the significant impact of both the solvent identity and temperature on solubility.

| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |

| Acetone | 278.15 | 15.83 |

| 283.15 | 19.33 | |

| 288.15 | 23.51 | |

| 293.15 | 28.51 | |

| 298.15 | 34.46 | |

| 303.15 | 41.55 | |

| 308.15 | 49.98 | |

| 313.15 | 60.01 | |

| 318.15 | 72.01 | |

| Ethyl Acetate | 278.15 | 11.21 |

| 283.15 | 13.56 | |

| 288.15 | 16.34 | |

| 293.15 | 19.64 | |

| 298.15 | 23.58 | |

| 303.15 | 28.25 | |

| 308.15 | 33.79 | |

| 313.15 | 40.38 | |

| 318.15 | 48.24 | |

| Acetonitrile | 278.15 | 8.16 |

| 283.15 | 9.92 | |

| 288.15 | 12.02 | |

| 293.15 | 14.53 | |

| 298.15 | 17.51 | |

| 303.15 | 21.03 | |

| 308.15 | 25.21 | |

| 313.15 | 30.15 | |

| 318.15 | 35.99 | |

| 1-Butanol | 278.15 | 3.98 |

| 283.15 | 4.79 | |

| 288.15 | 5.76 | |

| 293.15 | 6.91 | |

| 298.15 | 8.28 | |

| 303.15 | 9.91 | |

| 308.15 | 11.83 | |

| 313.15 | 14.09 | |

| 318.15 | 16.76 | |

| Ethanol | 278.15 | 3.15 |

| 283.15 | 3.82 | |

| 288.15 | 4.62 | |

| 293.15 | 5.57 | |

| 298.15 | 6.72 | |

| 303.15 | 8.10 | |

| 308.15 | 9.75 | |

| 313.15 | 11.69 | |

| 318.15 | 14.00 | |

| Methanol | 278.15 | 2.65 |

| 283.15 | 3.23 | |

| 288.15 | 3.92 | |

| 293.15 | 4.75 | |

| 298.15 | 5.75 | |

| 303.15 | 6.95 | |

| 308.15 | 8.39 | |

| 313.15 | 10.12 | |

| 318.15 | 12.19 | |

| n-Propanol | 278.15 | 2.59 |

| 283.15 | 3.12 | |

| 288.15 | 3.75 | |

| 293.15 | 4.51 | |

| 298.15 | 5.41 | |

| 303.15 | 6.49 | |

| 308.15 | 7.76 | |

| 313.15 | 9.27 | |

| 318.15 | 11.05 | |

| Isopropanol | 278.15 | 2.45 |

| 283.15 | 2.97 | |

| 288.15 | 3.60 | |

| 293.15 | 4.35 | |

| 298.15 | 5.25 | |

| 303.15 | 6.33 | |

| 308.15 | 7.64 | |

| 313.15 | 9.20 | |

| 318.15 | 11.08 | |

| Toluene | 278.15 | 0.43 |

| 283.15 | 0.54 | |

| 288.15 | 0.67 | |

| 293.15 | 0.84 | |

| 298.15 | 1.04 | |

| 303.15 | 1.28 | |

| 308.15 | 1.58 | |

| 313.15 | 1.94 | |

| 318.15 | 2.38 |

Data sourced from Du, C., et al. (2016).[4]

As the data indicates, at a specific temperature, the mole fraction solubility of 2,4-dinitroaniline is highest in acetone and lowest in toluene.[4] The general solubility order is: Acetone > Ethyl Acetate > Acetonitrile > 1-Butanol > Ethanol > Methanol > n-Propanol ~ Isopropanol > Toluene.[4] This trend aligns with the polarity and hydrogen bonding capabilities of the solvents. Acetone, a polar aprotic solvent, is an excellent solvent, likely due to strong dipole-dipole interactions. Alcohols, which are protic, also show good solvating power due to their ability to form hydrogen bonds. Toluene, a nonpolar aromatic solvent, exhibits the lowest solubility, highlighting the importance of polar interactions for dissolving 2,4-dinitroaniline.

Experimental Determination of Solubility: A Validated Protocol

The determination of accurate solubility data is crucial for process development. The isothermal saturation method is a widely accepted and reliable technique for measuring the solubility of solid compounds in liquids.[4]

Step-by-Step Methodology

-

Apparatus Setup: A jacketed glass vessel equipped with a magnetic stirrer and a temperature controller is used to maintain a constant temperature.

-

Sample Preparation: An excess amount of pure 2,4-dinitroaniline is added to a known volume of the selected organic solvent in the glass vessel.

-

Equilibration: The mixture is stirred continuously at a constant temperature for a sufficient period to ensure that equilibrium is reached. This is typically determined by analyzing samples at different time points until the concentration of the dissolved solute remains constant.

-

Sample Withdrawal and Filtration: Once equilibrium is established, stirring is stopped, and the solution is allowed to settle. A sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of any undissolved solid.

-

Analysis: The concentration of 2,4-dinitroaniline in the filtered sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

-

Data Calculation: The mole fraction solubility is then calculated from the measured concentration.

Figure 1. A generalized workflow for the experimental determination of 2,4-dinitroaniline solubility using the isothermal saturation method.

Thermodynamic Insights into the Dissolution Process

The dissolution of 2,4-dinitroaniline in organic solvents is a spontaneous process, as indicated by a negative Gibbs free energy of mixing.[4] Furthermore, the process is endothermic, meaning it absorbs heat from the surroundings, which is consistent with the observed increase in solubility with temperature.[4] Thermodynamic models such as the modified Apelblat equation, λh equation, Wilson model, and NRTL model have been successfully used to correlate the experimental solubility data of 2,4-dinitroaniline.[4] These models are valuable tools for predicting solubility at different temperatures and for designing and optimizing crystallization processes.

Figure 2. A diagram illustrating the key intermolecular forces involved in the dissolution of 2,4-dinitroaniline in an organic solvent.

Conclusion and Future Perspectives

The solubility of 2,4-dinitroaniline in organic solvents is a critical parameter that influences a wide array of applications in the chemical and pharmaceutical industries. This guide has provided a comprehensive overview of the fundamental principles governing its solubility, presented quantitative experimental data, and detailed a robust methodology for its determination. The presented data and theoretical understanding can aid researchers and process chemists in the rational selection of solvents for synthesis, purification, and formulation of 2,4-dinitroaniline and its derivatives. Future research could focus on expanding the solubility database to include a wider range of green and sustainable solvents, as well as investigating the influence of co-solvents and impurities on the solubility behavior of this important compound.

References

-

Du, C., Cong, Y., Wang, J., Xu, R., & Xu, A. (2016). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 102, 178-187. [Link]

-

Wikipedia. (2023). 2,4-Dinitroaniline. [Link]

-

Wikipedia. (2023). Dinitroaniline. [Link]

-

PubChem. (n.d.). 2,4-Dinitroaniline. [Link]

-

Solubility of Things. (n.d.). 2-Nitroaniline. [Link]

-

Solubility of Things. (n.d.). 3-Nitroaniline. [Link]

-

Solubility of Things. (n.d.). 4-Nitroaniline. [Link]

-

DrugFuture. (2023). 2,4-Dinitroaniline. [Link]

-

Organic Syntheses. (n.d.). 2,4-Dinitroaniline. [Link]

Sources

A Guide to the Reaction Mechanisms of 2,4-Dinitroaniline and its Analogs in Analytical Chemistry

An In-depth Technical Guide

Abstract

2,4-Dinitroaniline is a pivotal organic compound whose utility in scientific research and industry is derived from the unique interplay of its functional groups: two strongly electron-withdrawing nitro groups and a weakly basic primary aromatic amine.[1] This structure imparts distinct reactivity that has been harnessed to develop a wide array of analytical methodologies. This technical guide provides an in-depth exploration of the core reaction mechanisms of 2,4-dinitroaniline and its close structural analogs with various analytes. We will dissect the principles of diazotization and azo coupling for colorimetric sensing, nucleophilic addition-elimination for carbonyl derivatization, fluorescence quenching in modern sensor design, and the reductive pathways of its nitro functionalities. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the causal chemical logic behind them to empower the design of robust, validated analytical systems.

Diazotization and Azo Coupling: A Classic Route to Colorimetric Analysis

The presence of a primary aromatic amine group allows 2,4-dinitroaniline to undergo diazotization, converting it into a highly reactive diazonium salt. This intermediate is a powerful electrophile that readily reacts with electron-rich analytes to form intensely colored azo compounds. This two-stage process remains a cornerstone of spectrophotometric analysis for a variety of molecules, particularly phenolic compounds.

The Core Mechanism

The overall reaction is a two-part sequence: the formation of the electrophile (diazonium cation) followed by an electrophilic aromatic substitution (azo coupling).

-

Diazotization: The process begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid. The amine group of 2,4-dinitroaniline then performs a nucleophilic attack on the protonated nitrous acid, leading to a series of proton transfer and dehydration steps that culminate in the formation of the 2,4-dinitrophenyldiazonium cation.[2][3]

-

Azo Coupling: The resulting diazonium salt is a weak electrophile and requires a highly activated coupling partner. Analytes such as phenols or arylamines are ideal. For phenolic analytes, the reaction proceeds efficiently in a slightly alkaline medium, which deprotonates the phenol to the more strongly activating phenoxide ion. This powerful nucleophile then attacks the terminal nitrogen of the diazonium salt to form the characteristic azo (-N=N-) linkage.[4][5]

Causality in Experimental Design

-

Temperature Control is Critical: The diazotization reaction must be carried out at low temperatures (typically 0–5 °C).[3][5] Diazonium salts, while more stable than their aliphatic counterparts due to resonance delocalization across the benzene ring, are prone to decomposition at higher temperatures, where they can readily lose N₂ gas and react with water to form phenols, compromising the yield and accuracy of the assay.

-

pH Management for Coupling: The pH of the coupling reaction is a delicate balance. For coupling with phenols, a slightly alkaline pH (8-10) is optimal to generate the highly nucleophilic phenoxide ion. However, if the pH is too high, the diazonium salt itself can be converted into a non-reactive diazotate anion.[4] Conversely, for coupling with amines, a slightly acidic medium is used to ensure sufficient concentration of the diazonium cation without fully protonating the analyte amine, which would deactivate it.

Application Profile: Spectrophotometric Quantification of Phenolic Drugs

This mechanism is effectively used for the quantitative analysis of pharmaceutical compounds containing phenolic moieties. For instance, Phenylephrine hydrochloride has been determined by reacting it with diazotized 2,4-dinitroaniline in an alkaline medium to form a stable, yellowish-orange azo dye with an absorption maximum at 455 nm.[4] The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the drug, allowing for precise quantification according to the Beer-Lambert law.

Experimental Protocol: Synthesis of an Azo Dye

This protocol describes the diazotization of 2,4-dinitroaniline and subsequent coupling with 2-naphthol, a common coupling agent, to produce a colored azo dye.

-

Diazotization of 2,4-Dinitroaniline:

-

In a 100 mL beaker, dissolve 0.92 g (5 mmol) of 2,4-dinitroaniline in 10 mL of concentrated hydrochloric acid by gentle warming.

-

Cool the solution to 0–5 °C in an ice-water bath with constant stirring.

-

Separately, prepare a solution of 0.35 g (5 mmol) of sodium nitrite in 5 mL of cold water.

-

Add the sodium nitrite solution dropwise to the cold 2,4-dinitroaniline solution, ensuring the temperature remains below 5 °C. Stir for 10 minutes after the addition is complete. The resulting clear solution contains the 2,4-dinitrophenyldiazonium chloride.

-

-

Azo Coupling with 2-Naphthol:

-

In a separate 250 mL beaker, dissolve 0.72 g (5 mmol) of 2-naphthol in 15 mL of 10% sodium hydroxide solution.

-

Cool this solution to 5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. A brightly colored precipitate will form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.

-

Collect the solid azo dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a desiccator.

-

Visualization: Diazotization and Azo Coupling Pathway

Caption: Figure 1: Reaction pathway for azo dye formation.

Reaction with Carbonyls via 2,4-Dinitrophenylhydrazine (DNPH)

While 2,4-dinitroaniline itself does not directly react with carbonyls, its hydrazine analog, 2,4-dinitrophenylhydrazine (DNPH), is a cornerstone reagent for the detection and derivatization of aldehydes and ketones. Given its structural and nominal similarity, its mechanism is essential to this guide. The reaction, commonly known as Brady's Test, results in the formation of a brightly colored 2,4-dinitrophenylhydrazone precipitate.[6][7]

The Core Mechanism: Nucleophilic Addition-Elimination

The reaction is a classic condensation, proceeding in two distinct stages under acidic conditions.[8]

-

Nucleophilic Addition: The terminal -NH₂ group of DNPH acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This step is acid-catalyzed; protonation of the carbonyl oxygen makes the carbon atom significantly more susceptible to attack. This addition breaks the carbonyl π-bond and forms a neutral carbinolamine intermediate.

-

Elimination (Dehydration): The carbinolamine intermediate is unstable. Under acidic conditions, the hydroxyl group is protonated, converting it into a good leaving group (water). Subsequently, a molecule of water is eliminated, and a C=N double bond is formed, yielding the final, stable 2,4-dinitrophenylhydrazone product.[6][8]

Causality in Experimental Design

-

Acid Catalysis: The reaction requires an acid catalyst (typically sulfuric or phosphoric acid mixed with the DNPH reagent). The acid plays a dual role: it activates the carbonyl group for the initial attack but also facilitates the final dehydration step. Without the acid, the reaction is impractically slow.

-

Colored Precipitate Formation: The resulting 2,4-dinitrophenylhydrazone is a highly conjugated system, extending from the dinitrophenyl ring through the C=N double bond to the R groups of the original carbonyl. This extensive conjugation lowers the energy gap between molecular orbitals, shifting light absorption into the visible spectrum and resulting in a characteristic yellow, orange, or red color.[9] The products are also typically solid and sparingly soluble, leading to their precipitation from solution.[8]

Application Profile: Carbonyl Detection and Quantification

-

Qualitative Analysis: The formation of a colored precipitate upon adding Brady's reagent is a definitive test for the presence of an aldehyde or ketone.[10]

-

Quantitative Analysis & Identification: The reaction is a powerful tool for derivatizing carbonyl compounds prior to analysis by High-Performance Liquid Chromatography (HPLC).[11] The hydrazone derivatives are stable and possess a strong chromophore (the dinitrophenyl group), making them easily detectable with a UV-Vis detector. Furthermore, each unique hydrazone derivative has a sharp, characteristic melting point, which can be used to identify the original carbonyl compound.[9]

Experimental Protocols

Protocol 2.4.1: Qualitative Test for Aldehydes and Ketones (Brady's Test)

-

Prepare Brady's Reagent: Dissolve 2 g of 2,4-dinitrophenylhydrazine in 100 mL of methanol. Cautiously add 4 mL of concentrated sulfuric acid. Stir until dissolved and filter if necessary.

-

In a clean test tube, add 1 mL of Brady's reagent.

-

Add 2-3 drops of the analyte to be tested.

-

Shake the mixture vigorously.

-

If no precipitate forms immediately, allow the mixture to stand for 15 minutes.

-

Positive Result: The formation of a yellow, orange, or red precipitate indicates the presence of an aldehyde or ketone.[8]

Protocol 2.4.2: Derivatization of Carbonyls for HPLC Analysis

-

Accurately weigh a sample expected to contain the carbonyl analyte(s) into a volumetric flask.

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile).

-

Transfer an aliquot of the sample solution to a vial.

-

Add an excess of an acidic solution of DNPH (e.g., 2 mg/mL DNPH in acetonitrile with 0.5% phosphoric acid).

-

Cap the vial and allow the reaction to proceed at room temperature (or slightly elevated temperature, e.g., 40°C) for 1-2 hours, or until the reaction is complete.

-

Quench any remaining DNPH reagent if necessary (e.g., with a small amount of a ketone like acetone if aldehydes are the target).

-

Dilute the sample to a known volume with the mobile phase.

-

Analyze the resulting solution by reverse-phase HPLC with UV detection (typically around 360-365 nm).

Data Presentation: Melting Points of DNPH Derivatives

| Original Carbonyl | DNPH Derivative Melting Point (°C) |

| Methanal | 166 |

| Ethanal | 168 |

| Propanone | 126 |

| Butanone | 115 |

| Benzaldehyde | 237 |

| Cyclohexanone | 162 |

Note: These values are illustrative and can vary slightly based on purity and experimental conditions.

Visualization: DNPH Reaction with a Carbonyl Compound

Caption: Figure 2: Nucleophilic addition-elimination of DNPH with a ketone.

Fluorescence Quenching Mechanisms for Sensing Applications

The electron-deficient aromatic system of 2,4-dinitroaniline makes it an effective quencher of fluorescence. This property is exploited in the development of "turn-off" fluorescent sensors, where the presence of the dinitroaniline analyte diminishes the light emission from a fluorescent probe.

The Core Mechanism: Photoinduced Electron Transfer (PET)

Fluorescence quenching by nitroaromatic compounds like 2,4-dinitroaniline often occurs via a Photoinduced Electron Transfer (PET) mechanism.[12] The process can be described as follows:

-

Excitation: A fluorescent molecule (fluorophore) absorbs a photon of light, promoting an electron to a higher energy excited state (F*).

-

Encounter: The excited fluorophore (F*) encounters a 2,4-dinitroaniline molecule (the quencher, Q).

-

Electron Transfer: Due to the strong electron-withdrawing nature of its nitro groups, 2,4-dinitroaniline acts as an excellent electron acceptor. An electron is transferred from the excited fluorophore to the dinitroaniline molecule.

-

Non-radiative Decay: This electron transfer process provides a non-radiative pathway for the fluorophore to return to its ground state. Because it does not return via the emission of a photon, the fluorescence signal is "quenched" or diminished.

The efficiency of this process is often described by the Stern-Volmer equation: F₀ / F = 1 + Ksv[Q] , where F₀ and F are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the quencher concentration, and Ksv is the Stern-Volmer quenching constant.[13]

Causality in Experimental Design

-

Electron Affinity: The primary driver for this mechanism is the high electron affinity of the dinitrophenyl moiety. The two nitro groups pull electron density from the ring, making it energetically favorable to accept an electron from an excited-state donor.

-

Static vs. Dynamic Quenching: Quenching can be dynamic (collisional), where the quencher must diffuse and collide with the fluorophore during its excited-state lifetime. Alternatively, it can be static, where the fluorophore and quencher form a non-fluorescent complex in the ground state.[14] Time-resolved fluorescence experiments can distinguish between these mechanisms, as dynamic quenching reduces the fluorescence lifetime while static quenching does not.[15][16]

Application Profile: Environmental and Biological Sensing

This principle is directly applied in creating sensors for nitroaromatic compounds, which are significant environmental pollutants.[12] For example, fluorescent carbon dots derived from vitamin B1 have been used as a sensor for 2,4-dinitroaniline. The carbon dots exhibit stable fluorescence, which is effectively quenched upon the addition of 2,4-dinitroaniline, allowing for its sensitive detection in aqueous samples down to a limit of 0.05 μmol L⁻¹.[12] Similarly, the quenching of tryptophan fluorescence has been studied to understand the interaction and toxicity of dinitrophenols.[13]

Experimental Protocol: Fluorescence Quenching Titration

This protocol describes a general method for evaluating the quenching of a fluorophore's emission by 2,4-dinitroaniline.

-

Prepare Stock Solutions: Prepare a stock solution of a suitable fluorophore (e.g., 1 mM quinine sulfate in 0.1 M H₂SO₄) and a stock solution of the quencher (e.g., 10 mM 2,4-dinitroaniline in a compatible solvent like DMSO or acetonitrile).

-

Set up Spectrofluorometer: Determine the optimal excitation and emission wavelengths for the fluorophore. Set the excitation and emission slit widths to achieve a strong but not saturating signal.

-

Initial Measurement (F₀): In a cuvette, place 3 mL of the fluorophore solution (diluted from stock to an appropriate working concentration, e.g., 10 μM). Record the fluorescence emission spectrum and note the intensity at the emission maximum. This is F₀.

-

Titration: Add small, precise aliquots (e.g., 2-10 μL) of the 2,4-dinitroaniline stock solution to the cuvette. After each addition, mix thoroughly and record the new fluorescence intensity (F).

-

Data Analysis: Continue the titration until the fluorescence is significantly quenched. Correct the F values for dilution effects if necessary. Plot F₀/F versus the molar concentration of 2,4-dinitroaniline, [Q]. The slope of the resulting line is the Stern-Volmer constant, Ksv.

Visualization: The PET Quenching Process

Caption: Figure 3: Photoinduced Electron Transfer (PET) fluorescence quenching.

References

-

Vertex AI Search. (2020). The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone. 8

-

National Institutes of Health (NIH). Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity. 13

-

ResearchGate. Effective and selective measurement of 2,4-dinitroaniline utilizing constructed fluorescent carbon dots sensor derived from vitamin B1.

-

Wikipedia. 2,4-Dinitroaniline.

-

Fluorescence quenching of anthracene by nitroaromatic compounds. (2011). 14

-

Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. 17

-

ResearchWap. SYNTHESIS OF AZO DYE FROM 2, 4-DINITROANILINE, 3-AMINO-5-METHYLPYRAZOLE AND BYROSCARPUS COCCINEUS.

-

Wikipedia. Dinitroaniline.

-

PubMed. (2012). Nitroanilines as quenchers of pyrene fluorescence.

-

Pérez-Prieto, J., et al. (2012). Nitroanilines as Quenchers of Pyrene Fluorescence. ChemPhysChem. 16

-

Sigma-Aldrich. Nitroanilines as quenchers of pyrene fluorescence.

-

PubMed. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography.

-

ResearchGate. (2020). Using of Diazotized 2,4-Dinitroaniline in Spectrophotometric Estimation of Phenylephrine Hydrochloride.

-

Organic Syntheses. 2,4-dinitroaniline.

-

Clark, J. addition-elimination reactions of aldehydes and ketones. Chemguide.

-

Google Patents. Method for preparing 2,4-dinitroaniline diazonium salt.

-

PubMed. (2024). A luminescent organic cocrystal for detecting 2,4-dinitroaniline.

-

ResearchGate. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography.

-

European Journal of Chemistry. (2014). Synthesis and recognition properties of colorimetric anion chemosensor bearing 2,4-dinitrophenylhydrazone and indene-1,3-dione moieties.

-

Thinkswap. Aldehydes & Ketones: Reaction with 2,4- dinitrophenylhydrazine, Fehling's and Tollen's reagent tests and iodoform test.

-

Chemistry Stack Exchange. (2018). Why does 2,4 DNP give orange colour crystals?.

-

PubMed. (2004). Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry.

-

Journal of the Chemical Society, Perkin Transactions 2. The reaction of 2,4-dinitrofluorobenzene with aniline, cyclohexylamine, and 1,2-diaminocyclohexanes in aprotic solvents.

-

PubChem. 2,4-Dinitroaniline.

-

Google Patents. Process for the preparation of 2,4-dinitroaniline.

-

Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds.

-

YouTube. (2011). 2,4-Dinitrophenylhydrazine (DNP) tests for aldehydes and ketones.

-

MDPI. (2022). New Dinitrophenyl Hydrazones as Colorimetric Probes for Anions.

-

Scribd. Diazotization and Azo Dye Formation.

-

ResearchGate. Synthesis and development of indanone as AIE based fluorescent probe for ultrasensitive detection of 4-nitroaniline in solid and vapor phase.

-

MDPI. (2023). A Dinitrophenol-Based Colorimetric Chemosensor for Sequential Cu 2+ and S 2− Detection.

-

National Institutes of Health (NIH). (2020). An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins.

-

ResearchGate. Development of 2,4-dinitrophenylhydrazone as new generation of colorimetric anion sensors.

-

ResearchGate. Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure.

-

New Journal of Chemistry (RSC Publishing). Fabrication of a 2,4-dinitrophenol sensor based on Fe3O4@Ag@Ni nanomaterials and studies on their antibacterial properties.

-

PubMed. (2022). Fabrication and application of 2,4,6-trinitrophenol sensors based on fluorescent functional materials.

-

Google Patents. Method for preparing 2,4-dinitroaniline.

-

ANALYSIS OF CARBOHYDRATES. 18

Sources

- 1. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]

- 2. researchwap.com [researchwap.com]

- 3. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. thinkswap.com [thinkswap.com]

- 8. The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone_Chemicalbook [chemicalbook.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chalcogen.ro [chalcogen.ro]

- 15. Nitroanilines as quenchers of pyrene fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 17. academic.oup.com [academic.oup.com]

- 18. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]

Stability of Dinitrophenyl Derivatization Reagents: A Senior Application Scientist's In-depth Technical Guide

Introduction: The Enduring Utility and Inherent Instability of Dinitrophenyl Reagents

Dinitrophenyl (DNP) derivatization reagents are cornerstone tools in analytical chemistry, pivotal for the sensitive detection and quantification of carbonyl compounds and amino acids. Reagents such as 2,4-dinitrophenylhydrazine (DNPH) and 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, have a long-standing history in applications ranging from environmental analysis to protein sequencing. Their efficacy lies in their ability to react with target functional groups to form stable, chromophoric derivatives that are readily detectable by techniques like High-Performance Liquid Chromatography (HPLC) with UV detection.

However, the very reactivity that makes these reagents invaluable also contributes to their inherent instability. A thorough understanding of their stability under various conditions is not merely an academic exercise; it is a critical prerequisite for generating reliable and reproducible analytical data. This guide provides a comprehensive overview of the factors influencing the stability of common dinitrophenyl derivatization reagents, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system for robust analytical outcomes.

Chapter 1: 2,4-Dinitrophenylhydrazine (DNPH) - The Workhorse for Carbonyl Analysis

2,4-Dinitrophenylhydrazine is a red to orange solid widely employed for the qualitative and quantitative analysis of aldehydes and ketones.[1][2] The reaction, often referred to as Brady's test, results in the formation of a brightly colored dinitrophenylhydrazone precipitate.[1][2]

Chemical Profile and Inherent Hazards

DNPH is a substituted hydrazine with the chemical formula C₆H₃(NO₂)₂NHNH₂.[1] While stable under proper storage, dry DNPH is sensitive to shock and friction and can be explosive.[1][2] For this reason, it is commercially supplied and should be stored as a wetted powder.[1][2] It is crucial to prevent the reagent from drying out during storage to mitigate this significant hazard.[2]

Factors Influencing the Stability of Solid DNPH and its Solutions

The stability of DNPH, both in its solid form and in solution, is paramount for accurate derivatization. Several environmental factors can compromise its integrity:

-

Light and Temperature: Exposure to light and heat can lead to the degradation of DNPH.[3] Therefore, it is imperative to store the solid reagent and its solutions in a cool, dark, and dry place, away from direct sunlight and heat sources.[4]

-

pH and Acidity: The derivatization reaction with carbonyls is typically carried out in acidic conditions.[1][5] However, the stability of the DNPH reagent itself and the resulting hydrazones can be influenced by pH. While acidic conditions are necessary to catalyze the reaction, excessively harsh acidic environments can lead to unwanted side reactions or degradation of the target analytes.[5] For instance, in the analysis of formaldehyde in leather, strong acidic conditions as stipulated in some standard methods can cause hydrolysis of resins, leading to an overestimation of the formaldehyde content.[5]

-

Oxidizing Agents: DNPH is susceptible to oxidation. Contact with strong oxidizing agents should be avoided as it can lead to the degradation of the reagent.[6]

Preparation and Storage of DNPH Solutions: A Protocol for Ensuring Reactivity

The preparation of a stable and effective DNPH solution is a critical step in the analytical workflow. While pre-made solutions are commercially available, in-house preparation is common.[6]

Protocol for Preparation of Brady's Reagent:

A common preparation involves dissolving DNPH in a mixture of methanol and concentrated sulfuric acid.[1][7] However, alternative methods using phosphoric acid are also recommended to avoid some of the hazards associated with sulfuric acid.[6]

Key Considerations for Solution Stability:

-

Solvent Choice: DNPH is poorly soluble in water but soluble in organic solvents like ethanol and acetonitrile.[3] The choice of solvent can impact the stability of the solution and the kinetics of the derivatization reaction.

-

Storage of Solutions: It is often recommended to prepare DNPH solutions fresh and not to store them for extended periods.[6] If storage is necessary, it should be in a tightly sealed, light-protected container in a refrigerator.

Stability of Dinitrophenylhydrazone Derivatives

The stability of the resulting dinitrophenylhydrazone derivatives is as crucial as the stability of the reagent itself.

-

Isomerization: Dinitrophenylhydrazones can exist as E- and Z-stereoisomers due to the C=N double bond.[8] This can lead to analytical errors, such as peak splitting in chromatographic analysis. The E-isomer is generally more stable, but conversion to the Z-isomer can be induced by UV irradiation or the presence of acid.[8]

-

Storage of Derivatives: A study on a certified reference material of DNPH-formaldehyde derivative in acetonitrile revealed unexpected instability at -70 °C compared to -20 °C.[9] This was attributed to a reaction between the derivative and excess DNPH at the lower temperature, leading to the formation of new substances.[9] This highlights the importance of carefully validating storage conditions for derivatized samples.

Chapter 2: 1-Fluoro-2,4-dinitrobenzene (FDNB) - Sanger's Reagent for N-Terminal Amino Acid Analysis

1-Fluoro-2,4-dinitrobenzene, famously known as Sanger's reagent, is a chemical that reacts with the N-terminal amino acid of polypeptides.[10] This reaction was instrumental in the pioneering work of Frederick Sanger in sequencing proteins, for which he was awarded the Nobel Prize.[10][11]

Chemical Profile and Reactivity

FDNB is a pale yellow oily liquid or solid with a low melting point.[11] Its reactivity stems from the presence of the fluorine atom, which is activated towards nucleophilic aromatic substitution by the two electron-withdrawing nitro groups.[11] It reacts with the free amino group of an amino acid to form a stable dinitrophenyl (DNP)-amino acid derivative.[10]

Factors Influencing the Stability of FDNB and its Solutions

The stability of FDNB is critical for achieving complete and specific derivatization of N-terminal amino acids.

-

pH: The rate of reaction and the stability of FDNB are highly dependent on pH. The half-life of FDNB in a Tris buffer is significantly shorter at a higher pH. For example, at 15°C, the half-life is 56.7 hours at pH 8.03, but decreases to 6.5 hours at pH 9.53.[12] This is a crucial consideration when designing derivatization protocols.

-

Solubility and Solvent Choice: FDNB is sparingly soluble in water but soluble in organic solvents such as chloroform, benzene, ether, and propylene glycol.[11][12] The choice of solvent is important for ensuring the reagent is fully dissolved and available for reaction.

Protocol for Derivatization and Considerations for Stability

The Sanger procedure involves reacting a protein or peptide with FDNB under mildly alkaline conditions. The resulting DNP-amino acids are moderately stable under the acidic conditions used for peptide bond hydrolysis.[10]

Experimental Workflow for N-Terminal Analysis using FDNB:

Caption: Workflow for N-terminal amino acid analysis using FDNB.

Key Considerations for Protocol Success:

-

pH Control: Maintaining the optimal pH during the derivatization is crucial for both reaction efficiency and minimizing FDNB degradation.

-

Excess Reagent Removal: After the reaction, any unreacted FDNB and by-products must be removed to prevent interference with the subsequent analysis of the DNP-amino acid.

Stability of Dinitrophenyl-Amino Acid Derivatives

The DNP-amino acid derivatives are generally stable enough to withstand the conditions of acid hydrolysis required to break the peptide bonds.[10] This stability allows for their isolation and subsequent identification. However, prolonged exposure to harsh conditions can lead to some degradation, which should be considered when quantifying the N-terminal amino acid.

Chapter 3: Data-Driven Stability Insights and Best Practices

To provide a practical framework for working with dinitrophenyl derivatization reagents, the following tables summarize key stability data and best practices.

Table 1: Factors Affecting Derivatization with DNPH

| Parameter | Condition | Effect on Derivatization | Reference |

| pH | Acidic (e.g., pH 2.12 - 4.75) | Catalyzes the reaction; reaction is complete in about 1-1.5 hours. | [5] |

| Non-buffered | Slower reaction; requires heating (e.g., 50°C for 3 hours) for completion. | [5][13] | |

| Temperature | Room Temperature (acidic) | Sufficient for complete reaction within a reasonable timeframe. | [5] |

| Elevated (e.g., 50°C, non-acidic) | Accelerates the reaction rate. | [5][13] | |

| Elevated (e.g., 65°C) | Found to be an optimal temperature in some studies for specific analytes. | [14] | |

| Reaction Time | 1-1.5 hours (acidic) | Generally sufficient for complete derivatization. | [5] |

| 3 hours (50°C, non-acidic) | Required for complete reaction under these conditions. | [5][13] |

Table 2: Stability and Storage Recommendations for Dinitrophenyl Reagents and Derivatives

| Reagent/Derivative | Storage Condition | Rationale | Reference |

| Solid DNPH | Cool, dark, dry, and wetted with water. | Prevents degradation from light and heat; mitigates explosion risk. | [2][4] |

| DNPH Solutions | Prepare fresh; if stored, refrigerate in a sealed, dark container. | Prone to degradation; minimizes solvent evaporation and light exposure. | [6] |

| DNPH Derivatives | -20°C in a sealed container. | Avoids potential side reactions that can occur at lower temperatures (e.g., -70°C). | [9] |

| FDNB | Cool, dark, and dry place. | Sensitive to light and heat. | [12] |

| FDNB Solutions | Prepare fresh, especially at higher pH. | Half-life is significantly reduced at alkaline pH. | [12] |

Conclusion: A Commitment to Analytical Integrity

The stability of dinitrophenyl derivatization reagents is a multifaceted issue that directly impacts the quality of analytical data. By understanding the chemical properties of these reagents, the environmental factors that influence their stability, and the nuances of their reaction kinetics, researchers can design and implement robust and reliable analytical methods. The protocols and data presented in this guide are intended to serve as a practical resource for scientists in their pursuit of accurate and reproducible results. A commitment to the principles of scientific integrity, beginning with the proper handling and use of these fundamental reagents, is the bedrock of trustworthy research and development.

References

-

Drlogy. How can I ensure the proper storage of DNPH reagents?. Testcare FAQ. Available from: [Link]

-

Wikipedia. 2,4-Dinitrophenylhydrazine. Available from: [Link]

-

RSC Education. Brady's test for aldehydes and ketones | Class experiment. Available from: [Link]

-

Wikipedia. 1-Fluoro-2,4-dinitrobenzene. Available from: [Link]

-

Alzweiri, M., et al. (2025-08-08). Stability determination for cyclized 2,4-dinitrophenyl hydrazone derivative of glucose. Research Square. Available from: [Link]

-

Bristol University School of Chemistry. 2, 4-Dinitrophenylhydrazine - Molecule of the Month December 2016. Available from: [Link]

-

PubMed. Preparation of concentrated stable fenofibrate suspensions via liquid antisolvent precipitation. Available from: [Link]

-

Study.com. 2,4-Dinitrophenylhydrazine | Overview, Structure & Test - Lesson. Available from: [Link]

-

GeeksforGeeks. 2,4-Dinitrophenylhydrazine. (2025-07-23). Available from: [Link]

-

Grokipedia. 1-Fluoro-2,4-dinitrobenzene. Available from: [Link]

-

Journal of the Chemical Society, Dalton Transactions. (1985). Kinetics and mechanism of oxidation of 2,4-dinitrophenylhydrazine, p-nitrophenylhydrazine, and p-tolylhydrazine with potassium hexacyanoferrate(III) in acidic perchlorate media. Available from: [Link]

-

Nicolas, L., et al. (2020-12-07). Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives. Molecules. Available from: [Link]

-

Linsinger, T. P. J., et al. (2015-12-16). Instability of the DNPH-formaldehyde derivative in the certified reference material BCR-551 stored at −70 °C but not at −20 °C. Accreditation and Quality Assurance. Available from: [Link]

-

ResearchGate. pH, concentration, DNPH derivatization reaction time and temperature... Available from: [Link]

-

Quora. How does Sanger's reagent work?. (2014-12-29). Available from: [Link]

-

Thaxton, C. B. STRUCTURE AND REACTIVITY OF THE 2,4-DINITROPHENYLHYDRAZINES. (Thesis). Available from: [Link]

-

Pearson. FDNB Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]

-

HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone i. Available from: [Link]

-

Uchiyama, S., et al. (2011-05-15). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B. Available from: [Link]

-

Formaldehyde analysis in non-aqueous methanol solutions by infrared spectroscopy and electrospray ionization. Available from: [Link]

-

LATU. Rapid assay of dinitrophenyl derivative of taurine by high- performance liquid chromatography. Available from: [Link]

-

ResearchGate. Effect of pH on the derivatization. Available from: [Link]

-

PubMed. Protein carbonylation: 2,4-dinitrophenylhydrazine reacts with both aldehydes/ketones and sulfenic acids. (2009-05-15). Available from: [Link]

- Google Patents. US20030091558A1 - Storage-stable fibrinogen solutions.

-

ResearchGate. Application of Hydrazino Dinitrophenyl-Amino Acids as Chiral Derivatizing Reagents for Liquid Chromatographic Enantioresolution of Carbonyl Compounds | Request PDF. (2025-08-07). Available from: [Link]

-

ResearchGate. Determination of Formaldehyde in Cosmetics Using a Convenient DNPH Derivatization Procedure Followed by HPLC Analysis. (2025-08-05). Available from: [Link]

-

ResearchGate. Protein carbonylation: 2,4-Dinitrophenylhydrazine reacts with both aldehydes/ketones and sulfenic acids | Request PDF. (2025-08-08). Available from: [Link]

-

MDPI. Derivatization in Analytical Chemistry. (2021-07-30). Available from: [Link]

-

NIH. Application of 2,4-Dinitrophenylhydrazine (DNPH) in High-Throughput Screening for Microorganism Mutants Accumulating 9α-Hydroxyandrost-4-ene-3,17-dione (9α-OH-AD) - PMC. (2016-10-05). Available from: [Link]

- Google Patents. WO1994025084A1 - Method for manufacturing and storing stable bicarbonate solutions.

-

PubMed. Stability of sodium bicarbonate solutions in polyolefin bags. (2010-06-15). Available from: [Link]

-

ResearchGate. (PDF) Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. (2025-08-10). Available from: [Link]

- Google Patents. US5383324A - Method for manufacturing and storing stable bicarbonate solutions.

-

Drug Discovery and Development. Testing Drug Stability for Long-Term Storage. (2012-10-05). Available from: [Link]

-

Organic Chemistry: A Tenth Edition. 26.6 Peptide Sequencing: The Edman Degradation. Available from: [Link]

-

PubMed. A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use. Available from: [Link]

-

EHU. Peptide Sequencing by Edman Degradation. Available from: [Link]

-

Paho.org. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available from: [Link]

-

Longdom Publishing. Edman Degradation: The Protease Digestion of a Protein. Available from: [Link]

-

Taylor & Francis. Edman degradation – Knowledge and References. Available from: [Link]

-

Chemistry LibreTexts. 26.7: The Edman Degradation. (2022-09-25). Available from: [Link]

Sources

- 1. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,4-Dinitrophenylhydrazine - GeeksforGeeks [geeksforgeeks.org]

- 4. How can I ensure the proper storage of DNPH reagents? | Drlogy [drlogy.com]

- 5. Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives | MDPI [mdpi.com]

- 6. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]

- 7. study.com [study.com]

- 8. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. iomcworld.com [iomcworld.com]

An In-Depth Technical Guide to 2-(2,4-Dinitrophenoxy)ethanol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 2-(2,4-dinitrophenoxy)ethanol, a versatile chemical compound with applications in organic synthesis and analytical chemistry. From its fundamental properties to detailed experimental protocols, this document serves as a crucial resource for scientists and researchers.

Core Chemical Identity and Properties

2-(2,4-Dinitrophenoxy)ethanol is an organic compound characterized by a 2,4-dinitrophenyl ether linked to an ethanol moiety.[1] This structure imparts a unique combination of reactivity and physical properties, making it a valuable reagent in various chemical transformations.

Chemical Structure and Identifiers

The molecular structure of 2-(2,4-dinitrophenoxy)ethanol consists of a benzene ring substituted with two nitro groups at positions 2 and 4, and an ethoxy group at position 1, which terminates in a hydroxyl group.

| Identifier | Value |

| CAS Number | 2831-60-9 |

| Molecular Formula | C₈H₈N₂O₆[2] |

| Molecular Weight | 228.16 g/mol [2] |

| IUPAC Name | 2-(2,4-dinitrophenoxy)ethanol[3] |

| Synonyms | 1-(2-Hydroxyethoxy)-2,4-dinitrobenzene, β-Hydroxyethyl 2,4-dinitrophenyl ether, 2,4-Dinitrophenoxyethanol[2] |

Physicochemical Properties

The presence of two nitro groups, a hydroxyl group, and an ether linkage results in a molecule with significant polarity.[1] It typically appears as a yellow crystalline solid.[1]

| Property | Value |

| Melting Point | 109 °C[4] |

| Boiling Point | 439.7 °C at 760 mmHg[4] |

| Density | 1.509 g/cm³[2] |

| Flash Point | 219.7 °C[4] |

Synthesis of 2-(2,4-Dinitrophenoxy)ethanol

The primary route for the synthesis of 2-(2,4-dinitrophenoxy)ethanol is the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dinitrochlorobenzene and ethylene glycol in the presence of a base.[5]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups (the two nitro groups) on the aromatic ring.[6] These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[6][7]

The reaction proceeds in two main steps:

-

Addition of the Nucleophile: The nucleophile (in this case, the deprotonated hydroxyl group of ethylene glycol) attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized carbanion intermediate (Meisenheimer complex).[6][7]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (chloride).[8]

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2-(2,4-Dinitrophenoxy)ethanol | C8H8N2O6 | CID 76070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Commercial Availability and Application of 2,4-Dinitroaniline Derivatizing Agents

For researchers, scientists, and drug development professionals, the strategic modification of analytes—a process known as derivatization—is a cornerstone of robust analytical chemistry. It is a technique employed not merely to enable detection, but to fundamentally enhance the physicochemical properties of a target molecule, thereby improving its chromatographic separation, increasing its detector response, and ultimately ensuring the accuracy and sensitivity of quantification. Among the arsenal of reagents available for this purpose, the 2,4-dinitroaniline family stands out for its reliability, versatility, and storied history in biochemical analysis.

This guide provides a deep dive into the core derivatizing agents based on the 2,4-dinitroaniline scaffold. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind methodological choices, and the practical landscape of their commercial availability.

The "Why": The Rationale for Derivatization with Dinitrophenyl Compounds

Many biologically significant molecules, such as amino acids, small peptides, and carbonyl compounds (aldehydes and ketones), lack a strong chromophore. This intrinsic property makes them challenging to detect using one of the most common and accessible analytical detectors: the Ultraviolet-Visible (UV-Vis) spectrophotometer.

The primary function of a 2,4-dinitroaniline-based derivatizing agent is to covalently attach a 2,4-dinitrophenyl (DNP) group to the analyte. This moiety is an exceptionally strong chromophore, exhibiting intense absorbance in the UV-Vis spectrum (typically around 360 nm).[1] This chemical transformation effectively "lights up" otherwise invisible molecules, lowering limits of detection (LOD) and limits of quantification (LOQ) by orders of magnitude.[1]

Beyond enhancing detectability, the DNP tag imparts other favorable characteristics. It increases the molecular weight and hydrophobicity of the analyte, which can significantly improve its retention and resolution on reversed-phase high-performance liquid chromatography (HPLC) columns.[2]

Core Chemistry: The Nucleophilic Aromatic Substitution Mechanism

The reactivity of this class of reagents is governed by the principles of nucleophilic aromatic substitution (SNAr). The benzene ring of the reagent is "activated" by the presence of two strongly electron-withdrawing nitro groups (−NO₂). These groups pull electron density away from the aromatic ring, making the carbon atom attached to the leaving group (e.g., fluorine or chlorine) highly electrophilic and susceptible to attack by a nucleophile.

The general mechanism proceeds as follows:

-

Nucleophilic Attack: A nucleophilic group on the analyte (like the primary amine of an amino acid or the hydrazine group in DNPH) attacks the electron-deficient carbon atom bearing the leaving group.

-

Formation of a Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, where the negative charge is stabilized by resonance across the nitro groups.

-

Leaving Group Departure: The complex collapses, expelling the leaving group (e.g., F⁻ or Cl⁻) and re-establishing the aromaticity of the ring, resulting in a stable, DNP-labeled analyte.

Sources

historical development of dinitrophenyl derivatization methods